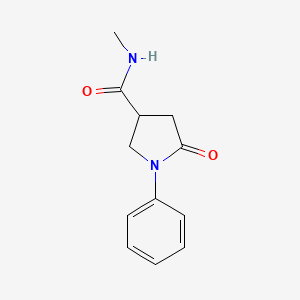

4-Cyclohexyl-3-nitroaniline

Vue d'ensemble

Description

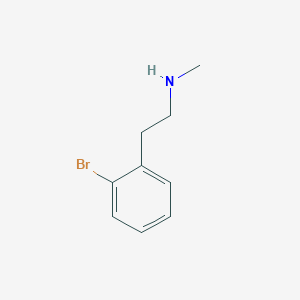

4-Cyclohexyl-3-nitroaniline is an organic compound with the molecular formula C12H16N2O2 It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group and a nitro group

Mécanisme D'action

Target of Action

Nitroanilines, in general, are known to interact with various biological targets due to their electron-donor (amine) and electron-acceptor (nitro) groups .

Mode of Action

4-Cyclohexyl-3-nitroaniline, like other nitroanilines, is a push-pull molecule. This means it has an intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring

Biochemical Pathways

Nitroanilines are known to undergo various transformations in heterogeneous photocatalytic systems, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and cyclization of various compounds .

Pharmacokinetics

The basic nature of a compound, including nitroanilines, can be affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .

Result of Action

Nitroanilines and their derivatives are biologically important compounds and have been shown to produce significant antihyperglycemic as well as hypoglycemic effects in certain models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .

Analyse Biochimique

Molecular Mechanism

The molecular structure of 4-Cyclohexyl-3-nitroaniline has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set. The active species is a copper(I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .

Temporal Effects in Laboratory Settings

The thermal stability of this compound was analyzed with TGA/DTA . The melting points of the salt were identified at 209 ºC .

Dosage Effects in Animal Models

While specific studies on this compound are not available, it is known that nitroaniline derivatives can have significant effects on animal models. For example, 4-nitroaniline has been shown to cause methaemoglobin formation in humans and animals .

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. Nitroaniline derivatives are known to undergo various metabolic transformations, including reduction, N-oxidation, and conjugation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Nitroaniline derivatives are known to be readily absorbed orally, dermally, and by inhalation .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Nitroaniline derivatives are known to aggregate in distinct patterns within various cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-nitroaniline typically involves the nitration of 4-cyclohexylaniline. The process begins with the preparation of 4-cyclohexylaniline, which can be synthesized by the reduction of 4-cyclohexyl-3-nitrobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with palladium on carbon, or metal hydrides such as sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products:

Reduction: The major product is 4-cyclohexyl-3-phenylenediamine.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Applications De Recherche Scientifique

4-Cyclohexyl-3-nitroaniline has diverse applications in scientific research:

Comparaison Avec Des Composés Similaires

4-Nitroaniline: Similar in structure but lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.

2-Nitroaniline and 3-Nitroaniline: Isomers of nitroaniline with different positions of the nitro group, leading to variations in reactivity and applications.

Uniqueness: 4-Cyclohexyl-3-nitroaniline is unique due to the presence of both the cyclohexyl and nitro groups, which impart distinct chemical and physical properties. The cyclohexyl group provides steric bulk, affecting the compound’s reactivity and making it suitable for specific applications where steric hindrance is beneficial .

Propriétés

IUPAC Name |

4-cyclohexyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLUBOPKXNOORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)

![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)

![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)

![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)

![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)